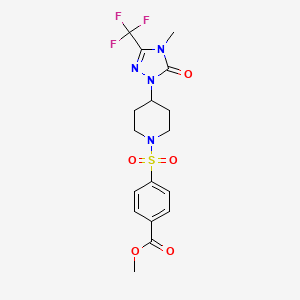
methyl 4-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C17H19F3N4O5S and its molecular weight is 448.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial, antifungal, and cytotoxic properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₈F₃N₃O₄S
- Molecular Weight : 413.42 g/mol
- CAS Number : 1668604-47-4
The presence of a trifluoromethyl group and a triazole moiety suggests potential reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that benzotriazole derivatives demonstrate potent antibacterial effects against Escherichia coli and Bacillus subtilis . The sulfonamide component in the structure may enhance this activity by facilitating interactions with bacterial enzymes.
Antifungal Activity
The antifungal potential of related compounds has been documented extensively. For example, triazole derivatives have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/mL . The mechanism often involves inhibition of the cytochrome P450 enzyme CYP51, crucial for ergosterol biosynthesis in fungi . Given the structural similarities, it is plausible that this compound may exhibit comparable antifungal activity.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent. For instance, derivatives of triazole have shown IC₅₀ values in the micromolar range against cervical and bladder cancer cell lines . The presence of the piperidine ring may enhance cell permeability and interaction with cellular targets.
Case Studies
- Antimicrobial Efficacy : A study highlighted the antibacterial effects of sulfonamide derivatives on Pseudomonas fluorescens, showing a dose-dependent response with significant reductions in bacterial growth at higher concentrations.
- Antifungal Mechanism : Research on triazole compounds revealed that modifications in their structure could lead to increased potency against fungal pathogens, suggesting a need for further investigation into the specific activity of this compound.
- Cytotoxic Profile : In vitro studies indicated selective cytotoxicity towards cancer cell lines with minimal effects on normal cells, emphasizing the compound's potential as a targeted therapeutic agent.
Data Summary
Properties
IUPAC Name |
methyl 4-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O5S/c1-22-15(17(18,19)20)21-24(16(22)26)12-7-9-23(10-8-12)30(27,28)13-5-3-11(4-6-13)14(25)29-2/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVQQLPKLNOMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














